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2,4-Hexadienoic acid, calcium salt, (2E,4E)- -

2,4-Hexadienoic acid, calcium salt, (2E,4E)-

Catalog Number: EVT-12586111
CAS Number:
Molecular Formula: C12H14CaO4
Molecular Weight: 262.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,4-Hexadienoic acid, calcium salt, specifically in its (2E,4E) configuration, is a calcium salt derived from sorbic acid, which is a naturally occurring unsaturated fatty acid. This compound is primarily recognized for its preservative properties in food and other applications. Sorbic acid itself is known for its effectiveness against yeast and mold, making its salts valuable in food preservation.

Source

The primary source of 2,4-hexadienoic acid is the fruit of the mountain ash tree (Sorbus aucuparia), from which sorbic acid was first isolated. The calcium salt form is synthesized through the reaction of sorbic acid with calcium hydroxide or other calcium sources .

Classification

2,4-Hexadienoic acid, calcium salt is classified as a preservative and falls under the category of food additives. It has been assigned the International Numbering System (INS) number 203 and is recognized by various food safety authorities worldwide for its use in food products .

Synthesis Analysis

Methods

The synthesis of 2,4-hexadienoic acid involves several methods:

  1. Direct Neutralization: This method involves reacting sorbic acid with calcium hydroxide to produce calcium sorbate:
    C6H8O2+Ca OH 2C12H14CaO4+2H2O\text{C}_6\text{H}_8\text{O}_2+\text{Ca OH }_2\rightarrow \text{C}_{12}\text{H}_{14}\text{CaO}_4+2\text{H}_2\text{O}
  2. Alternative Synthesis Routes: Other methods include the use of ketene and crotonaldehyde to synthesize sorbic acid, which can then be converted to its calcium salt via neutralization .

Technical Details

The production process generally requires controlled conditions to ensure high yields and purity. The reaction typically occurs in aqueous solutions at room temperature or slightly elevated temperatures to facilitate the dissolution of reactants.

Molecular Structure Analysis

Structure

The molecular formula for 2,4-hexadienoic acid, calcium salt is C12H14CaO4\text{C}_{12}\text{H}_{14}\text{CaO}_4. The structure features two double bonds between carbon atoms and a carboxylate group that interacts with calcium ions.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 2,4-hexadienoic acid include:

  1. Decomposition: Under certain conditions, the compound can decompose into smaller organic molecules.
  2. Esterification: It can react with alcohols to form esters.
  3. Hydrogenation: The double bonds can be hydrogenated to form saturated fatty acids.

Technical Details

The reactivity of 2,4-hexadienoic acid is characterized by its unsaturation, allowing it to participate in various addition reactions typical of alkenes and carboxylic acids.

Mechanism of Action

Process

The mechanism by which 2,4-hexadienoic acid acts as a preservative involves inhibiting the growth of mold and yeast by disrupting their cellular functions. This disruption occurs through several pathways:

  1. Cell Membrane Disruption: The compound integrates into microbial cell membranes, altering permeability.
  2. Metabolic Interference: It interferes with metabolic pathways critical for yeast and mold growth.

Data

Studies indicate that the effective concentration for preserving food products typically ranges from 0.05% to 0.1%, depending on the specific application .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fine white crystalline powder
  • Solubility: Soluble in water; practically insoluble in ethanol
  • Melting Point: 132 - 135 °C

Chemical Properties

  • Stability: Stable under normal storage conditions
  • Purity Requirements: Must contain not less than 98% active ingredient after drying
  • Loss on Drying: Not more than 3% .
Applications

Scientific Uses

2,4-Hexadienoic acid, calcium salt is widely used in various fields:

  1. Food Preservation: Used extensively as a preservative in baked goods, beverages, and dairy products to prevent spoilage.
  2. Pharmaceuticals: Investigated for potential applications in pharmaceutical formulations due to its antimicrobial properties.
  3. Cosmetics: Employed in cosmetic formulations for its preservative qualities.
Historical Context and Regulatory Evolution of Sorbate-Based Preservatives

Discovery and Early Applications of Sorbic Acid in Food Preservation Systems

Sorbic acid was first isolated in 1859 by German chemist August Wilhelm von Hofmann through the distillation of rowanberry (Sorbus aucuparia) oil, from which it derives its name [1] [6]. Initial research focused on its chemical properties rather than antimicrobial utility. The compound’s structure—a straight-chain, unsaturated aliphatic fatty acid (2,4-hexadienoic acid)—was fully characterized between 1870–1890, enabling its first laboratory synthesis via crotonaldehyde and malonic acid condensation in 1900 [1] [2].

The pivotal discovery of sorbic acid’s antimicrobial properties occurred during 1939–1940, catalyzing its commercial adoption. By 1945, a U.S. patent secured its use as an antifungal agent in foods, and industrial production scaled through the 1950s for dairy, fruit, and vegetable products [1] [4]. Unlike benzoic or propionic acids, sorbic acid demonstrated efficacy at higher pH levels (up to pH 6.5) and minimal impact on organoleptic properties, making it ideal for neutral-pH foods [1] [5]. Its mode of action involves disrupting microbial enzyme systems and cell membranes via undissociated molecule penetration, though early applications were restricted by low water solubility (0.15 g/100 mL at 20°C) [1] [6].

Development Timeline of Sorbate Salts: Technological Drivers for Calcium Sorbate Emergence

The solubility limitations of sorbic acid spurred salt development. Potassium sorbate (E202), commercialized in the 1940s–1960s, offered high water solubility (58.2 g/100 mL) for sprays and brines [1] [4]. Sodium sorbate (E201) followed but proved unstable in solid form due to oxidative degradation, limiting industrial use [5]. Calcium sorbate (E203), synthesized as a 2:1 calcium-hexadienoate complex (CAS 7492-55-9), emerged later to address niche stability challenges [7].

Table 1: Functional Properties of Sorbate Preservatives

PropertySorbic AcidPotassium SorbateCalcium Sorbate
Molecular FormulaC₆H₈O₂C₆H₇KO₂C₁₂H₁₄CaO₄
Solubility in Water0.15% (20°C)58.2% (20°C)0.73 g/L (25°C)
Solubility in Corn Oil0.80%0.01%<0.01%
Primary ApplicationsDry foodsBrines, beveragesHeat-stable systems

Calcium sorbate’s technological advantages included:

  • Thermal/Oxidative Stability: Decomposition above 270°C vs. potassium sorbate’s lower threshold [1] [7].
  • Fat Compatibility: Low oil solubility minimized migration in emulsions, enabling even distribution in margarine and baked goods [4] [10].
  • Synergistic Use: Combined with nisin in processed cheese analogs to inhibit Clostridium sporogenes growth probability at 0.1–0.2% (w/w) [3].

Its adoption accelerated in the 1980s for baked goods and fungistatic packaging, where heat processing or lipid interfaces degraded other sorbates [5] [10].

Global Regulatory Divergence: Comparative Analysis of EU Delisting (E203) vs. US GRAS Status Retention

Regulatory paths for calcium sorbate diverged sharply post-2015. The European Food Safety Authority (EFSA) reevaluated all sorbates (E200–E203) in 2015, identifying calcium sorbate as a minor benzene precursor when combined with ascorbic acid under heat or UV light [7] [10]. Although benzene levels were negligible (<1 ppb), EFSA prioritized precautionary delisting due to theoretical genotoxicity risks. Consequently, E203 lost EU authorization for food use in 2016, while potassium sorbate (E202) retained approval [7].

Conversely, the U.S. FDA maintains calcium sorbate’s GRAS (Generally Recognized as Safe) status under 21 CFR 182.3225, permitting its use in margarine, baked goods, and semimoist pet foods [7] [10]. The divergence stems from distinct risk-assessment frameworks:

  • EU’s Hazard-Based Approach: Emphasis on mechanistic plausibility of harm, irrespective of exposure levels.
  • US’s Risk-Based Approach: Focus on real-world exposure thresholds (ADI: 25 mg/kg body weight) and absence of in vivo toxicity [1] [6].

Table 2: Global Regulatory Status of Calcium Sorbate

RegionStatusKey RegulationsRationale
EUProhibitedEFSA Opinion 2015; Delisted from Annex II Reg. 1333/2008Benzene formation potential
USPermitted (GRAS)21 CFR 182.3225; FEMA 3921Low toxicity; ADI safety margin
CodexPermitted (E203)GSFA Online (max 1,000–2,000 mg/kg)Acceptable daily intake maintained

Japan, Australia, and Codex Alimentarius align with the U.S., permitting E203 at 500–3,000 ppm in select foods [7]. This regulatory fragmentation complicates global trade, necessitating formulation adjustments for region-specific markets.

Properties

Product Name

2,4-Hexadienoic acid, calcium salt, (2E,4E)-

IUPAC Name

calcium;hexa-2,4-dienoate

Molecular Formula

C12H14CaO4

Molecular Weight

262.31 g/mol

InChI

InChI=1S/2C6H8O2.Ca/c2*1-2-3-4-5-6(7)8;/h2*2-5H,1H3,(H,7,8);/q;;+2/p-2

InChI Key

MCFVRESNTICQSJ-UHFFFAOYSA-L

Canonical SMILES

CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Ca+2]

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